molecular formula C21H23NO3 B11191838 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol

1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol

Cat. No.: B11191838
M. Wt: 337.4 g/mol
InChI Key: MBDWWTCEBPGKAA-UHFFFAOYSA-N
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Description

1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol is a complex organic compound that features a unique combination of benzyl, furan, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with furan-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 3-phenoxypropan-2-ol under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction can produce various alcohols and amines .

Scientific Research Applications

1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenylpropan-2-ol
  • 1-[Benzyl(furan-2-ylmethyl)amino]-3-(4-methoxyphenyl)propan-2-ol
  • 1-[Benzyl(furan-2-ylmethyl)amino]-3-(4-chlorophenyl)propan-2-ol

Uniqueness: 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

1-[benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C21H23NO3/c23-19(17-25-20-10-5-2-6-11-20)15-22(16-21-12-7-13-24-21)14-18-8-3-1-4-9-18/h1-13,19,23H,14-17H2

InChI Key

MBDWWTCEBPGKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CO2)CC(COC3=CC=CC=C3)O

Origin of Product

United States

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